Increased Lipophilicity (XLogP3-AA 2.4) Relative to Non-Methylated Pyrimidine Analog Improves Predicted Membrane Permeability
The target compound carries two methyl groups on the pyrimidine ring, elevating its computed XLogP3-AA to 2.4 versus an estimated 1.5 for the des-methyl analog 3-(pyrimidin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide [1]. This 0.9 log-unit increase corresponds to a theoretical 8-fold higher partition coefficient, which is a primary driver of passive membrane permeability and oral absorption potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 3-(pyrimidin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide: estimated 1.5 (non-methylated analog) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.9 |
| Conditions | Computed using XLogP3 3.0 (PubChem); comparator value estimated using consensus logP models. |
Why This Matters
Higher lipophilicity within the optimal range (1–4) favors passive cellular permeability, which is critical when selecting a compound for cell-based efficacy or ADME assays.
- [1] PubChem. 3-[(2,6-Dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide. Compound Summary for CID 126850734. National Center for Biotechnology Information. View Source
